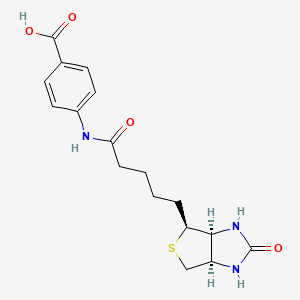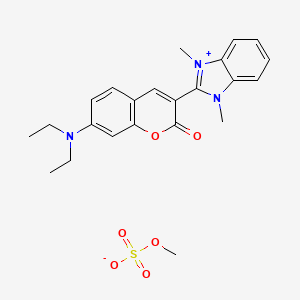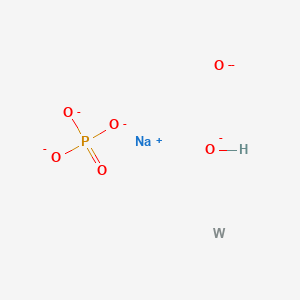
2,5-二氯苯肼
描述
2,5-Dichlorophenylhydrazine is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.031 g/mol . It is a derivative of hydrazine, where two chlorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
科学研究应用
2,5-Dichlorophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and proteins within the body, altering their function .
Mode of Action
Generally, hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of various biomolecules .
Result of Action
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may be toxic if swallowed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichlorophenylhydrazine . For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity .
生化分析
Biochemical Properties
(2,5-Dichlorophenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, which are known to inhibit monoamine oxidase (MAO) enzymes. This interaction can lead to alterations in neurotransmitter levels, affecting various physiological processes .
Cellular Effects
The effects of (2,5-Dichlorophenyl)hydrazine on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that (2,5-Dichlorophenyl)hydrazine can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, (2,5-Dichlorophenyl)hydrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, (2,5-Dichlorophenyl)hydrazine can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can result in altered drug efficacy and toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,5-Dichlorophenyl)hydrazine change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (2,5-Dichlorophenyl)hydrazine can degrade into various metabolites, which may have different biological activities. Long-term exposure to (2,5-Dichlorophenyl)hydrazine can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of (2,5-Dichlorophenyl)hydrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxicity and adverse effects. For instance, high doses of (2,5-Dichlorophenyl)hydrazine have been associated with liver toxicity and oxidative stress in animal models .
Metabolic Pathways
(2,5-Dichlorophenyl)hydrazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the levels of key metabolites, influencing various physiological processes .
Transport and Distribution
The transport and distribution of (2,5-Dichlorophenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects. For example, (2,5-Dichlorophenyl)hydrazine has been shown to accumulate in the liver, where it can exert its toxic effects .
Subcellular Localization
(2,5-Dichlorophenyl)hydrazine is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. For instance, (2,5-Dichlorophenyl)hydrazine can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dichlorophenylhydrazine can be synthesized through several methods. One common method involves the reaction of 2,5-dichloronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 2,5-dichloronitrobenzene in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
In industrial settings, 2,5-Dichlorophenylhydrazine is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as recrystallization or distillation.
化学反应分析
Types of Reactions
2,5-Dichlorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes or azoxybenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Azobenzenes or azoxybenzenes.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylhydrazines.
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl)hydrazine
- (3,5-Dichlorophenyl)hydrazine
- (2,6-Dichlorophenyl)hydrazine
Uniqueness
2,5-Dichlorophenylhydrazine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorophenylhydrazine derivatives.
属性
IUPAC Name |
(2,5-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKWWERBNXLGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059789 | |
| Record name | Hydrazine, (2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-15-7 | |
| Record name | (2,5-Dichlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (2,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,5-Dichlorophenyl)hydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (2,5-dichlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,5-Dichlorophenylhydrazine in organic synthesis?
A1: 2,5-Dichlorophenylhydrazine serves as a valuable reagent in organic synthesis, particularly for constructing heterocyclic compounds. For instance, it reacts with aldehydes and ketones to yield hydrazones, which can be further transformed into various heterocycles.
- Pyrazole synthesis: [, ] 2,5-Dichlorophenylhydrazine reacts with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione to form a pyrazole-3-carboxylic acid derivative. This highlights its utility in synthesizing pyrazole-containing compounds.
- Pyridazinone synthesis: [] The reaction of 2,5-Dichlorophenylhydrazine with the same furandione derivative also yields a pyridazin-3(2H)-one derivative, demonstrating its versatility in heterocycle formation.
Q2: Are there any structural studies available for compounds derived from 2,5-Dichlorophenylhydrazine?
A2: Yes, structural studies using X-ray crystallography have been performed on derivatives of 2,5-Dichlorophenylhydrazine.
- (E)-N-[(Benzo[b]thiophen-3-yl)methylene]-N'-(2,5-dichlorophenyl)hydrazine: [] This study revealed that the molecule adopts an E configuration around the C=N double bond and exhibits a nearly planar conformation. Hydrogen bonding plays a significant role in stabilizing the crystal structure.
Q3: Can you provide an example of 2,5-Dichlorophenylhydrazine's use in identifying reaction products?
A3: A study utilized 2,5-Dichlorophenylhydrazine derivatives to characterize the products of a specific carbohydrate degradation. [] Researchers used derivatives of the compound to identify the acid hydrolysis products resulting from the periodate oxidation of methyl α-D-glucopyranoside. This demonstrates the compound's application in analytical chemistry for structural elucidation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1582758.png)



